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Compound of Interest

Compound Name: Spiro-TAD

Cat. No.: B1591344 Get Quote

Introduction

2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as

Spiro-OMeTAD, is the most widely utilized hole transport material (HTM) in high-efficiency n-i-p

perovskite solar cells (PSCs). Its suitable energy levels, high hole mobility, and amorphous

nature contribute to efficient hole extraction and transport. The performance of the Spiro-

OMeTAD layer is critically dependent on its processing from solution, which influences film

quality, conductivity, and the interface with the perovskite active layer. These notes provide

detailed protocols and data for the solution processing of Spiro-OMeTAD layers, aimed at

researchers and scientists in the field of photovoltaics.

Data Presentation: Spiro-OMeTAD Formulations and
Device Performance
The following tables summarize common formulations for Spiro-OMeTAD solutions and the

resulting performance of perovskite solar cells. The use of additives is crucial for oxidizing

Spiro-OMeTAD, thereby increasing its conductivity and hole mobility.

Table 1: Standard Spiro-OMeTAD Solution Formulations
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Compo
nent

Commo
n
Solvent

Concent
ration
(mg/mL)

Additive
1

Additive
1 Conc.

Additive
2

Additive
2 Conc.

Referen
ce

Spiro-

OMeTAD

Chlorobe

nzene

(CB)

72.3 -

75.0
Li-TFSI

17.5 µL

(from 520

mg/mL

stock in

ACN)

4-tert-

butylpyrid

ine (tBP)

28.8 µL [1][2][3]

Spiro-

OMeTAD

Chlorobe

nzene

(CB)

50 Li-TFSI

14 µL

(from

155.03

mg/mL

stock in

ACN)

tBP 25.2 µL [4]

Spiro-

OMeTAD
Toluene

Not

Specified
Li-TFSI

Not

Specified
tBP

Not

Specified
[5][6]

Spiro-

OMeTAD
p-Xylene

Not

Specified
Li-TFSI

Not

Specified
tBP

Not

Specified
[5]

Note: Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) acts as a p-dopant, promoting

oxidation. tBP is a Lewis base additive that improves film morphology and prevents

aggregation of Li-TFSI.[4][7]

Table 2: Impact of Processing Techniques and Additives on Device Performance
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Processi
ng
Techniqu
e /
Additive

Key
Finding

Voc (V)
Jsc
(mA/cm²)

FF (%) PCE (%)
Referenc
e

Standard

(Li-TFSI +

tBP)

Baseline

for

compariso

n

1.05 20.05 71.99 15.16 [8]

CuI

Interlayer

Insertion of

a CuI layer

between

perovskite

and Spiro-

OMeTAD

improves

hole

extraction

and

stability.

- - - 17.44 [8][9]

1,3,5-

trichlorobe

nzene

(135-TCB)

2 vol%

addition

improves

molecular

packing

and hole

mobility.

- - - 19.92 [10]

Acetonitrile

(ACN)

Solvent

Engineerin

g

Small

amount of

ACN

improves

the

perovskite/

HTL

- - - 19.7 [11]
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interface.

[11][12]

DDQ

Doping

Strong

electron

acceptor

DDQ

enhances

conductivit

y and

suppresses

hysteresis.

- - - 21.16 [3]

UV Ozone

Treatment

Rapid

(30s)

oxidation of

Spiro-

OMeTAD

in solution,

improving

conductivit

y and

mobility.[4]

[13]

- - - Enhanced [4][13]

CO2

Bubbled

Doping

Faster and

more

complete

oxidation,

leading to

better

hydrophobi

city and

thermal

stability.

[14]

- - - Improved [14]
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Here we provide detailed, step-by-step protocols for common and advanced solution

processing techniques for Spiro-OMeTAD layers.

Protocol 1: Standard Doped Spiro-OMeTAD Solution Preparation and Spin Coating

This protocol describes the most common method for preparing and depositing the Spiro-

OMeTAD hole transport layer.

Materials:

Spiro-OMeTAD powder

Chlorobenzene (CB), anhydrous

4-tert-butylpyridine (tBP)

Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

Acetonitrile (ACN), anhydrous

Perovskite-coated substrates

Hydrophobic syringe filter (0.2 µm)

Equipment:

Nitrogen-filled glovebox

Spin coater

Hotplate

Analytical balance

Micropipettes

Vials and magnetic stirrer

Procedure:
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Prepare Li-TFSI Stock Solution:

Inside the glovebox, dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile. This

creates a stock solution that can be stored for future use.

Prepare Doped Spiro-OMeTAD Solution:

Weigh 72.3 mg of Spiro-OMeTAD and dissolve it in 1 mL of chlorobenzene in a clean vial.

Stir the solution using a magnetic stirrer until the Spiro-OMeTAD is fully dissolved.

Using a micropipette, add 28.8 µL of tBP to the solution.

Add 17.5 µL of the Li-TFSI stock solution to the vial.

Stir the final solution at room temperature for a minimum of 2-3 hours before use to ensure

homogeneity.[2][3] Some protocols recommend leaving it overnight to aid oxidation.

Substrate Preparation:

Ensure the perovskite-coated substrate is ready for HTL deposition. It should be clean,

dry, and recently fabricated for best results.

Spin Coating:

Transfer the perovskite substrate to the spin coater inside the glovebox.

Dispense approximately 50 µL of the prepared Spiro-OMeTAD solution onto the center of

the perovskite film.

Spin coat the substrate at 4,000 rpm for 30 seconds.[2][8] The resulting film should be

uniform and transparent. Note: Spin speed and time are critical parameters that may

require optimization depending on the desired thickness and specific perovskite surface.

Annealing & Finalization:

Transfer the coated substrate to a hotplate inside the glovebox.
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Anneal at 80-100°C for 10 minutes to remove residual solvent.[2][3]

Allow the substrate to cool down before proceeding with the deposition of the top metal

electrode (e.g., gold or silver) via thermal evaporation.

Protocol 2: Rapid Oxidation via UV Ozone Treatment

This protocol offers a method to rapidly and reproducibly oxidize the Spiro-OMeTAD,

enhancing its electrical properties without prolonged air exposure.[4][13]

Materials & Equipment:

Same as Protocol 1

UV Ozone cleaner

Procedure:

Prepare Doped Spiro-OMeTAD Solution:

Prepare the Spiro-OMeTAD solution with Li-TFSI and tBP as described in Protocol 1,

steps 1 and 2.

Transfer the solution into a shallow container, such as a petri dish, to maximize the surface

area exposed to UV ozone.

UV Ozone Treatment:

Place the petri dish with the solution inside the UV ozone cleaner.

Expose the solution to UV ozone treatment for 30-60 seconds.[4][13] This process

generates excited O⁻ ions which act as a potent oxidant for Spiro-OMeTAD.[4]

Spin Coating and Device Finalization:

Immediately after the treatment, filter the solution using a 0.2 µm hydrophobic syringe

filter.
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Proceed with the spin coating and annealing steps as described in Protocol 1, steps 4 and

5.

Visualizations: Workflows and Logical Relationships
Diagram 1: General Workflow for Spiro-OMeTAD Layer Deposition
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Caption: Standard workflow for preparing and depositing a Spiro-OMeTAD layer.
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Diagram 2: Logic of Additives in Spiro-OMeTAD Formulation
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Caption: Role of Li-TFSI and tBP additives in modifying Spiro-OMeTAD properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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